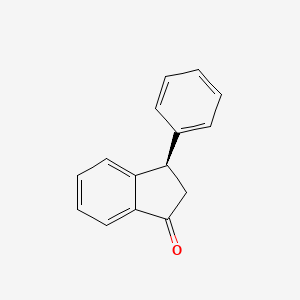

(R)-3alpha-Phenylindan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

634182-03-9 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(3R)-3-phenyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2/t14-/m1/s1 |

InChI Key |

SIUOTMYWHGODQX-CQSZACIVSA-N |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for R 3alpha Phenylindan 1 One and Its Chiral Congeners

Strategies for Carbon-Carbon Bond Formation in Indanone Ring Systems

The construction of the indanone framework relies on the strategic formation of one or more carbon-carbon bonds to close the five-membered ring onto an existing aromatic system. The key challenge lies in achieving this with high enantioselectivity to yield the desired chiral product.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are among the most common methods for synthesizing indanones. These approaches involve the formation of a bond between a side chain and the aromatic ring of a suitable precursor molecule.

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of indanones. This reaction involves the cyclization of 3-arylpropionic acids or their derivatives, such as acyl chlorides, in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to form the indanone ring.

While traditional Friedel-Crafts reactions often require harsh conditions and stoichiometric amounts of strong acids, modern variants have focused on the use of milder and more selective catalysts. For instance, metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to efficiently catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones. Niobium pentachloride (NbCl₅) is another effective catalyst that can promote this cyclization under mild conditions.

The development of asymmetric intramolecular Friedel-Crafts acylations to produce chiral indanones like (R)-3α-Phenylindan-1-one remains an area of active research. The primary challenge is the development of chiral catalysts that can effectively control the stereochemistry of the cyclization. Chiral phosphoric acids have emerged as promising catalysts for enantioselective Friedel-Crafts reactions, although their application to the direct synthesis of (R)-3α-Phenylindan-1-one from a 3-phenylpropionic acid precursor requires further investigation to achieve high enantioselectivity.

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3-Phenylpropionic acid | Tb(OTf)₃ | High Temperature | 3-Phenylindan-1-one | Good | N/A |

| 3-Phenylpropionic acid | NbCl₅ | Mild | 3-Phenylindan-1-one | Good | N/A |

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be precursors to or structurally analogous to indanones. The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or a related precursor under acidic conditions. The stereochemistry of the resulting cyclopentenone is controlled by the conrotatory nature of the electrocyclization.

Significant progress has been made in the development of asymmetric Nazarov cyclizations to produce enantioenriched cyclopentenones. Chiral Brønsted acids, such as chiral phosphoric acids, and chiral Lewis acids have been successfully employed as catalysts to induce high levels of enantioselectivity. These catalysts are believed to control the direction of the conrotatory ring closure, thus determining the absolute stereochemistry of the product.

While the classic Nazarov cyclization of a simple divinyl ketone does not directly yield a 3-phenylindan-1-one structure, modifications to the substrate can allow for the formation of indanone frameworks. For instance, a divinyl ketone precursor with an appropriately positioned aryl group can, in principle, undergo a Nazarov-type cyclization to form a five-membered ring fused to the aromatic system. The application of asymmetric Nazarov cyclization strategies to such tailored precursors holds potential for the enantioselective synthesis of (R)-3α-Phenylindan-1-one.

Table 2: Catalysts for Asymmetric Nazarov Cyclization

| Catalyst Type | Chiral Moiety | Substrate Type | Enantioselectivity | Reference |

| Brønsted Acid | Chiral Phosphoric Acid | Divinyl Ketones | High | N/A |

| Lewis Acid | Chiral Metal Complex | Divinyl Ketones | High | N/A |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and carbonylative cyclizations offer a direct route to cyclic ketones, including indanones. These reactions typically involve the palladium-catalyzed carbonylation of an unsaturated substrate, followed by an intramolecular cyclization.

For the synthesis of 3-substituted indanones, a common strategy involves the palladium-catalyzed carbonylative annulation of alkene-tethered aryl iodides. The reaction proceeds via a Heck-type carbonylative cyclization, followed by a ketene-involved Friedel-Crafts acylation. The development of enantioselective variants of this reaction is a key focus for accessing chiral indanones. The use of chiral ligands in conjunction with a palladium catalyst can induce asymmetry in the cyclization step. For example, enantioselective Pd(II)/Brønsted acid-catalyzed carbonylative carbocyclizations of enallenes have been developed, demonstrating the potential for asymmetric induction in such transformations. The application of these methods to substrates specifically designed to yield (R)-3α-Phenylindan-1-one is a promising avenue for research.

Table 3: Palladium-Catalyzed Carbonylative Cyclization Approaches

| Substrate Type | Catalyst System | Key Features | Product Type | Reference |

| Alkene-tethered aryl iodides | Palladium catalyst | Cascade reaction | Polycyclic molecules | N/A |

| Enallenes | Pd(II)/Chiral Brønsted acid | Enantioselective | Chiral cyclopentenones | N/A |

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing molecule through the concerted or stepwise formation of two new bonds. These reactions provide a powerful and often convergent approach to the synthesis of complex cyclic systems.

[3+2] Annulation reactions, a type of cycloaddition, are a versatile method for the construction of five-membered rings. In the context of indanone synthesis, a [3+2] annulation strategy could involve the reaction of a three-atom component with a two-atom component to form the indanone ring.

The development of catalytic and enantioselective [3+2] annulation reactions is a significant area of research. Chiral phosphines have emerged as effective catalysts for a variety of [3+2] cycloaddition reactions. For example, chiral phosphine-phenol catalysts have been used in the annulation of allenoates with 3-methyleneindolin-2-ones to produce spirocyclic oxindoles with high regio-, diastereo-, and enantioselectivities. While this specific example does not directly yield a 3-phenylindan-1-one, it demonstrates the principle of using chiral phosphine (B1218219) catalysts to control the stereochemistry of [3+2] annulations. The adaptation of this methodology to substrates that would directly form the chiral indanone ring is a potential synthetic route. For instance, the reaction of a suitable three-carbon synthon bearing a phenyl group with a two-carbon component on an aromatic precursor, catalyzed by a chiral phosphine, could potentially lead to the enantioselective synthesis of (R)-3α-Phenylindan-1-one.

Table 4: Chiral Catalysts in [3+2] Annulation Reactions

| Catalyst Type | Chiral Moiety | Reactant Types | Product Type | Key Feature | Reference |

| Phosphine-Phenol | Planar Chiral [2.2]Paracyclophane | Allenoates and 3-Methyleneindolin-2-ones | Spirooxindoles | High Enantioselectivity | N/A |

Multicomponent Cascade Reactions

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single operation, and their application in the synthesis of chiral indanones is an area of growing interest. One notable example involves an asymmetric tandem coupling of meso-diols with aldehydes, facilitated by a chiral iridium catalyst. This process, which consists of an oxidative desymmetrization of the meso-diol, an aldol (B89426) condensation with an aldehyde, and subsequent reduction of the enone intermediate, has been successfully applied to the synthesis of α-benzyl-β-hydroxyindan-1-ones with high enantioselectivity.

In a specific application of this methodology, the reaction of a meso-1,3-diol with an aldehyde in the presence of a chiral iridium catalyst and a hydrogen donor leads to the formation of the corresponding α-benzyl-β-hydroxyindan-1-one. The reaction proceeds with excellent enantiomeric excess (ee), demonstrating the effective transfer of chirality from the catalyst to the final product. A one-pot procedure utilizing an excess of a hydrogen donor has been shown to produce the desired α-benzyl-β-hydroxyindan-1-ones in yields of up to 88% and an enantiomeric excess of up to 94% researchgate.net.

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 88 | 94 |

| 2 | 4-Methoxybenzaldehyde | 85 | 92 |

| 3 | 4-Chlorobenzaldehyde | 82 | 93 |

Transformation of Precursors to Chiral Indanones

The rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols presents a powerful method for the synthesis of optically active β-chiral 1-indanones. This reaction proceeds via a dynamic kinetic resolution, wherein the rhodium catalyst selectively converts one enantiomer of the starting material to the desired indanone, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product.

The use of a rhodium catalyst in conjunction with a chiral bisphosphine ligand, such as (R,R)-160, has been shown to be highly effective in this transformation. The reaction mechanism is proposed to involve the formation of an alkoxorhodium intermediate, followed by β-hydride elimination to generate an alkenylrhodium species, which then undergoes reductive elimination to afford the chiral indanone researchgate.net. This methodology has been successfully applied to a range of α-arylpropargyl alcohols, furnishing the corresponding 1-indanones in high yields and with excellent enantioselectivities researchgate.net.

| Entry | Aryl Group (in alcohol) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 95 | 98 |

| 2 | 4-Tolyl | 92 | 97 |

| 3 | 4-Anisyl | 90 | 99 |

| 4 | 3-Chlorophenyl | 88 | 96 |

Asymmetric hydrogenation of prochiral indenones is a direct and highly efficient route to chiral indanones, including (R)-3α-Phenylindan-1-one. This transformation is typically catalyzed by transition metal complexes featuring chiral ligands. Iridium complexes, in particular, have demonstrated exceptional performance in the hydrogenation of various substituted indenones.

For the synthesis of chiral 3-arylindanones, iridium catalysts bearing chiral phosphine-oxazoline (PHOX) ligands have been employed. These catalytic systems can achieve high conversions and excellent enantioselectivities under relatively mild conditions. For instance, the asymmetric hydrogenation of 3-phenylinden-1-one using an appropriate iridium catalyst can yield (R)-3-phenylindan-1-one in high yield and with high enantiomeric excess. The choice of solvent and reaction conditions can significantly influence the outcome of the reaction.

| Entry | Substrate (Aryl group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl | 1 | >99 | 99 |

| 2 | 4-Tolyl | 1 | >99 | 98 |

| 3 | 4-Chlorophenyl | 1 | >99 | 99 |

| 4 | 2-Naphthyl | 1 | 98 | 97 |

Nickel-catalyzed reductive cyclization of enones provides another effective pathway to chiral indanones. This method involves the intramolecular cyclization of an enone precursor, often derived from a 2'-halo-chalcone derivative, in the presence of a nickel catalyst and a reducing agent. The enantioselectivity of the reaction is controlled by a chiral ligand coordinated to the nickel center.

This approach is versatile and tolerates a range of functional groups on the aromatic rings of the chalcone (B49325) precursor. The reaction proceeds via the formation of a nickel-hydride species, which then participates in a conjugate addition to the enone, followed by intramolecular cyclization and reductive elimination to afford the chiral indanone. The choice of the chiral ligand is crucial for achieving high enantiomeric excess.

| Entry | Substrate | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2'-Bromo-chalcone | (S)-BINAP | 85 | 92 |

| 2 | 2'-Chloro-4'-methoxy-chalcone | (S)-MeO-BIPHEP | 90 | 95 |

| 3 | 2'-Bromo-3-methyl-chalcone | (S)-Tol-BINAP | 82 | 90 |

A highly enantioselective gold(I)-catalyzed carboalkoxylation of alkynes has been developed for the synthesis of optically active β-alkoxyindanone derivatives. This methodology utilizes cationic gold(I) complexes with chiral biphenyl-based diphosphine ligands, such as (DTBM-MeO-Biphep)gold(I). The reaction proceeds through an enantioselective cyclization of an intermediate containing a vinylgold(I) moiety and a prochiral oxocarbenium ion organic-chemistry.orgnih.govbeilstein-journals.org.

This method is notable for its high yields and excellent enantioselectivities across a range of substrates. Optimization of the reaction conditions, including the choice of solvent and the silver salt cocatalyst, has been shown to be critical for achieving optimal results. For example, using toluene as the solvent and reducing the loading of AgSbF₆ can lead to both improved yield and enantioselectivity organic-chemistry.org. The enantioinduction is believed to occur during the cyclization step, where the vinylgold species attacks the prochiral oxocarbenium ion organic-chemistry.org.

| Entry | Alkyne Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 2-(Phenylethynyl)benzaldehyde dimethyl acetal | 92 | 95 |

| 2 | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde dimethyl acetal | 95 | 96 |

| 3 | 2-((4-Chlorophenyl)ethynyl)benzaldehyde dimethyl acetal | 90 | 94 |

| 4 | 2-(Cyclohexylethynyl)benzaldehyde dimethyl acetal | 88 | 93 |

Asymmetric Catalysis in the Enantioselective Synthesis of R 3alpha Phenylindan 1 One Derivatives

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a powerful and versatile platform for the construction of chiral centers with high efficiency and stereocontrol. Several metals, including rhodium, iridium, palladium, and nickel, have been successfully utilized in asymmetric transformations to afford enantioenriched 3-substituted indanones. These methods often involve the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium complexes are particularly effective catalysts for a variety of asymmetric transformations, including isomerization and intramolecular 1,4-additions, which have been successfully applied to the synthesis of chiral indanones.

Rhodium-catalyzed asymmetric isomerization represents an atom-economical method for the synthesis of chiral ketones from racemic allylic or propargylic alcohols. A notable application of this strategy is the isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones. This transformation has been achieved with high enantioselectivity through the use of a specially designed axially chiral bisphosphine ligand. The unique structural feature of this ligand is that its axial chirality becomes fixed into a single configuration upon complexation with the rhodium catalyst, which is crucial for achieving high levels of stereocontrol. This method provides a direct route to chiral indanones from readily available starting materials.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Racemic α-arylpropargyl alcohol | Rhodium / Axially chiral bisphosphine ligand | β-Chiral indanone | High | High |

Data derived from a study on rhodium-catalyzed asymmetric isomerization.

The rhodium-catalyzed asymmetric intramolecular 1,4-addition of arylboron reagents to tethered enones is a powerful method for the enantioselective synthesis of cyclic compounds. This approach has been effectively applied to the synthesis of chiral 3-aryl-1-indanones. nih.gov In a key study, pinacolborane chalcone (B49325) derivatives were cyclized using a rhodium catalyst in conjunction with the simple chiral monodentate phosphoramidite (B1245037) ligand, MonoPhos. nih.gov This protocol is distinguished by its use of a commercially available and relatively simple ligand, and it proceeds under mild reaction conditions. nih.gov The method demonstrates broad applicability, providing access to a diverse range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. nih.gov

| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |

| Pinacolborane chalcone derivative | [Rh(cod)₂]BF₄ / (S)-MonoPhos | (R)-3-Phenylindan-1-one | 95 | 95 |

| 4-Methylphenyl substituted chalcone | [Rh(cod)₂]BF₄ / (S)-MonoPhos | (R)-3-(p-Tolyl)indan-1-one | 92 | 94 |

| 4-Methoxyphenyl substituted chalcone | [Rh(cod)₂]BF₄ / (S)-MonoPhos | (R)-3-(4-Methoxyphenyl)indan-1-one | 93 | 93 |

| 4-Chlorophenyl substituted chalcone | [Rh(cod)₂]BF₄ / (S)-MonoPhos | (R)-3-(4-Chlorophenyl)indan-1-one | 90 | 92 |

This interactive table summarizes the results from the rhodium-catalyzed asymmetric intramolecular 1,4-addition for the synthesis of various 3-aryl-1-indanone derivatives. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a highly efficient method for the reduction of prochiral olefins to chiral alkanes. This strategy has been successfully employed for the synthesis of chiral 3-arylindanones through the asymmetric hydrogenation of 3-arylindenones. nih.gov This reaction exhibits good compatibility with a range of functional groups, enabling the synthesis of a variety of 3-arylindanones in excellent yields and with good enantioselectivities. nih.gov The scalability of this method has been demonstrated, with gram-scale reactions proceeding to deliver the product in quantitative yield without any loss of enantioselectivity. nih.gov The resulting enantioenriched 3-arylindanones are valuable intermediates that can be further transformed into natural products and pharmaceutical agents. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| 3-Phenylinden-1-one | Iridium / Chiral Phosphine-Oxazoline Ligand | (R)-3-Phenylindan-1-one | >95 | 90 |

| 3-(4-Methoxyphenyl)inden-1-one | Iridium / Chiral Phosphine-Oxazoline Ligand | (R)-3-(4-Methoxyphenyl)indan-1-one | >95 | 88 |

| 3-(4-Chlorophenyl)inden-1-one | Iridium / Chiral Phosphine-Oxazoline Ligand | (R)-3-(4-Chlorophenyl)indan-1-one | >95 | 92 |

This interactive table presents representative results for the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones. nih.gov

Palladium-Catalyzed Asymmetric Reductive Heck Reaction

The palladium-catalyzed asymmetric reductive Heck reaction is a valuable tool for the synthesis of chiral cyclic compounds. This reaction involves an intramolecular Heck cyclization followed by the reduction of the resulting alkylpalladium intermediate. An efficient intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgfao.org A study by Buchwald and coworkers demonstrated the synthesis of 3-arylindanones via an asymmetric reductive Heck cyclization of aryl triflates or nonaflates. acs.org This reaction utilizes chiral biaryl phosphine (B1218219) ligands to induce asymmetry. acs.org While the use of aryl halide substrates resulted in low conversion, the corresponding triflates and nonaflates proved to be effective, affording the desired 3-arylindanones with moderate to high enantioselectivity. acs.org The choice of base was also found to be critical, influencing whether the 3-substituted indanone or the corresponding α-exo-methylene indanone was formed. acs.orgfao.org

| Substrate | Ligand | Product | Yield (%) | ee (%) |

| Aryl triflate | (R)-DTBM-SEGPHOS | 3-Phenylindan-1-one | 85 | 94 |

| Aryl triflate | (R)-BINAP | 3-Phenylindan-1-one | 78 | 85 |

| Aryl nonaflate | (R)-DTBM-SEGPHOS | 3-Phenylindan-1-one | 82 | 92 |

This interactive table showcases the results of the palladium-catalyzed asymmetric reductive Heck reaction for the synthesis of 3-phenylindan-1-one using different ligands and substrates. acs.org

Nickel-Catalyzed Reductive Cyclization

Nickel-catalyzed reductive cyclization has emerged as a powerful and practical alternative to traditional methods for the construction of carbo- and heterocyclic rings. organic-chemistry.orgcapes.gov.br This methodology often involves the use of a nickel catalyst in conjunction with a reducing agent, such as zinc powder, to effect the cyclization of unsaturated alkyl halides. capes.gov.br While a direct application to the synthesis of (R)-3α-Phenylindan-1-one is not extensively documented, the principles of this reaction are highly relevant. Nickel-catalyzed reductive difunctionalization of alkenes via selective cyclization/cross-coupling has been developed for the enantioselective synthesis of valuable chiral heterocycles containing quaternary stereocenters. organic-chemistry.org These reactions are sensitive to the choice of ligand, reductant, and additives, which collectively control the enantioselectivity and reaction pathway. organic-chemistry.org Given the broad functional group tolerance and the ability to form five-membered rings, it is conceivable that a suitably designed substrate could undergo a nickel-catalyzed asymmetric reductive cyclization to afford chiral 3-phenylindanones.

| General Substrate | Catalyst/Reductant | General Product | Key Features |

| Unsaturated alkyl halide | NiCl₂·DME/Pybox, Zn | Carbocycle/Heterocycle | Mild conditions, high yields, broad functional group tolerance |

| Alkene-tethered aryl halide | Nickel/Chiral Ligand, Mn | Chiral heterocycle | Enantioselective, construction of quaternary centers |

This interactive table outlines the general characteristics of nickel-catalyzed reductive cyclization reactions, highlighting their potential for the synthesis of complex cyclic molecules. organic-chemistry.orgcapes.gov.br

Gold(I)-Catalyzed Carboalkoxylation

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures under mild conditions. In the context of indanone synthesis, gold catalysts are particularly effective in activating alkynes toward nucleophilic attack. One notable application is the intramolecular hydroalkylation of ynamides to produce functionalized indenes, which are precursors to indanones.

The reaction is typically catalyzed by a cationic gold(I) complex, such as that derived from IPrAuCl and a silver salt. The proposed mechanism begins with the activation of the ynamide's alkyne by the gold catalyst, forming a highly electrophilic keteniminium ion intermediate. nih.gov This intermediate is reactive enough to trigger a thieme-connect.comresearchgate.net-hydride shift from a benzylic position to the alkyne, generating a carbocation. nih.govnih.gov A subsequent intramolecular cyclization, where the vinylgold species attacks the carbocation, forms the five-membered ring characteristic of the indene (B144670) scaffold. nih.gov This process, which can be considered a formal carboalkoxylation or hydroalkylation, yields densely functionalized indenes that can be further converted to the desired indanone derivatives. nih.gov The use of chiral ligands on the gold catalyst can induce enantioselectivity in the cyclization step, providing access to optically enriched indanone precursors.

Zinc-Catalyzed Asymmetric Annulations

Dinuclear zinc catalysts have proven highly effective in asymmetric annulation reactions for constructing chiral indanone derivatives, particularly spirocyclic systems. These reactions often operate through a cooperative activation model involving both Brønsted base and Lewis acid catalysis.

A key example is the [3+2] annulation of α-hydroxy-1-indanones with methyleneindolinones to synthesize spiro[1-indanone-γ-butyrolactone] derivatives. In this transformation, a chiral dinuclear zinc-ProPhenol complex is essential for achieving high efficiency and stereocontrol. The reaction proceeds via a tandem Michael/lactonization cascade. This methodology provides access to a variety of optically pure spirocyclic indanone derivatives in good yields and with excellent diastereoselectivities and enantioselectivities.

Detailed research findings have demonstrated the efficacy of this approach. The selection of the chiral ligand is crucial, with ProPhenol ligands often providing superior results. For instance, reactions catalyzed by specific zinc-ProPhenol complexes can achieve high yields and enantiomeric excesses, as highlighted in the table below.

Table 1: Zinc-Catalyzed Asymmetric Annulation for Spiro[1-indanone-γ-butyrolactone] Synthesis

| Entry | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | L1 | 57 | >20:1 | 80 |

| 2 | L2 | 65 | >20:1 | 85 |

| 3 | L3 | 72 | >20:1 | 92 |

| 4 | L4 | 83 | >20:1 | 99 |

The success of this method lies in the cooperative action of the dinuclear zinc catalyst, which facilitates both the nucleophilic addition and the subsequent ring-closing lactonization in a highly controlled stereochemical environment. dntb.gov.uamdpi.com

Organocatalytic Approaches to Chiral Indanones

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Cascade reactions, in particular, have been effectively employed to build the complex core of chiral indanones with high stereocontrol.

Michael-Henry-Acetalization Cascade

The Michael-Henry-Acetalization cascade is a powerful multicomponent reaction strategy for the enantioselective synthesis of complex indanone derivatives. This approach allows for the rapid construction of multiple stereogenic centers and C-C bonds in a single pot. For example, drug-like oxa-spirocyclic indanone derivatives can be prepared with high enantioselectivity using this method. thieme-connect.com

The sequence is initiated by an organocatalytic Michael addition, followed by an intramolecular Henry (nitro-aldol) reaction and a final acetalization step. thieme-connect.com This cascade generates a chiral spirocyclic backbone featuring four contiguous stereocenters. The use of bifunctional organocatalysts, such as those based on chiral amines or thioureas, is critical for controlling the stereochemical outcome of the reaction sequence. rsc.org These catalysts can activate both the nucleophile and the electrophile, guiding the reactants into a specific, low-energy transition state that leads to the desired enantiomer. thieme-connect.com High yields and excellent stereoselectivities (up to 99% ee and 95:5 dr) have been reported for these complex transformations. thieme-connect.com

Enamine and Iminium Ion Organocatalysis

Enamine and iminium ion catalysis are cornerstone strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds. nobelprize.orgelsevierpure.com These methods rely on the transient and reversible formation of nucleophilic enamines or electrophilic iminium ions from aldehydes or ketones using a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. researchgate.net

In the context of chiral indanone synthesis, an intramolecular Michael addition catalyzed by a chiral amine is a common and effective strategy. The process begins with the formation of a chiral enamine from an appropriate aldehyde or ketone precursor. This enamine then acts as a nucleophile in an intramolecular conjugate addition to a pendant Michael acceptor, leading to the formation of the five-membered indanone ring. The stereochemistry of the newly formed chiral center is dictated by the chiral catalyst, which shields one face of the enamine, directing the cyclization to occur with high enantioselectivity. rsc.org This approach has been successfully applied to synthesize indanes bearing all-carbon stereocenters with excellent diastereo- and enantiocontrol. rsc.org

Table 2: Enamine-Catalyzed Intramolecular Michael Addition

| Entry | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diarylprolinol Silyl Ether | 2-(3-Oxobutyl)benzaldehyde | 75 | 95 |

| 2 | Diarylprolinol Silyl Ether | 2-(3-Oxo-3-phenylpropyl)benzaldehyde | 82 | 98 |

| 3 | Jørgensen-Hayashi Catalyst | 2-(3-Oxobutyl)benzaldehyde | 78 | 92 |

Biocatalytic Strategies

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild, environmentally friendly conditions. Whole-cell systems, such as baker's yeast, are frequently used as they contain a wide array of enzymes and cofactors necessary for complex reactions like asymmetric reductions.

Yeast-Promoted Reductions

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. wiley-vch.de This method is particularly valuable for synthesizing enantiomerically pure compounds that may be difficult to obtain through traditional chemical methods. nih.gov In the synthesis of (R)-3α-Phenylindan-1-one derivatives, yeast can be used to reduce a suitable precursor, such as a 3-arylinden-1-one. beilstein-journals.org

The reduction is carried out by ketoreductase enzymes within the yeast cells, which utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov These enzymes can exhibit high substrate specificity and enantioselectivity, often following Prelog's rule to deliver the (S)-alcohol. However, the exact stereochemical outcome can depend on the specific enzymes present and the structure of the substrate. For the synthesis of (S)-3-arylindan-1-ones, the reduction of the corresponding 3-arylinden-1-ones using Saccharomyces cerevisiae has been shown to proceed with high enantioselectivity. beilstein-journals.org The use of whole cells is advantageous as it avoids the need for isolating and purifying enzymes and provides a system for cofactor regeneration. nih.gov

Table 3: Yeast-Promoted Reduction of 3-Arylinden-1-ones

| Entry | Substrate (Aryl Group) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | S | 85 | 96 |

| 2 | 4-Chlorophenyl | S | 81 | 98 |

| 3 | 4-Methoxyphenyl | S | 88 | 95 |

| 4 | 2-Naphthyl | S | 79 | >99 |

Role of Chiral Auxiliaries and Ligands in Indanone Stereocontrol

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. In the context of producing chiral indanones, several classes of ligands have been designed and synthesized to effectively control the stereochemical course of metal-catalyzed reactions.

Axially chiral bisphosphines are a well-established class of ligands that have demonstrated remarkable success in a variety of asymmetric transformations. A notable application in indanone synthesis is the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones. acs.orgnih.govcapes.gov.br

The design of these ligands often focuses on modulating the dihedral angle of the biaryl backbone, which has been shown to significantly impact enantioselectivity. acs.org For instance, a newly developed axially chiral bisphosphine ligand has been instrumental in achieving high enantioselectivity in this isomerization reaction. acs.orgnih.govcapes.gov.br This particular ligand is unique because its axial chirality becomes fixed into a single configuration upon complexation with a transition metal, a feature attributed to the presence of other chiral axes within the molecule. acs.orgnih.govcapes.gov.br

The synthesis of such ligands is a critical aspect of their development. An extremely concise, scalable, and stereoselective synthesis of a privileged chiral skeleton based on 2,2'-biindolyl (B1278822) has been developed, allowing for easy access to a range of bisphosphine ligands on a decagram scale in just three steps with up to 58% total yield. nih.gov This synthetic route employs an efficient central-to-axial chirality transfer strategy. nih.gov

Table 1: Effect of Axially Chiral Bisphosphine Ligands on Rh-catalyzed Isomerization

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (R)-BINAP | 8 | 41 |

| 2 | (R)-MeO-BIPHEP | 30 | 56 |

| 3 | (R)-SEGPHOS | 44 | 62 |

| 4 | (R)-H8-BINAP | 28 | 40 |

| 5 | Newly Developed Ligand | 91 | 98 |

Data sourced from a rhodium-catalyzed isomerization of a racemic α-arylpropargyl alcohol. acs.org

MonoPhos, a type of monodentate phosphoramidite (B1245037) ligand, has emerged as a simple yet highly effective chiral ligand in asymmetric catalysis. nih.govorganic-chemistry.org These ligands have been successfully employed in the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives to produce chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. nih.govorganic-chemistry.org

The synthesis of MonoPhos ligands is relatively straightforward, making them a cost-effective alternative to more complex bisphosphine ligands. Their application in the synthesis of a wide variety of enantioenriched 3-aryl-1-indanone derivatives, with yields up to 95% and enantiomeric excesses up to 95%, highlights their practical utility. nih.gov

Table 2: Rh-catalyzed Asymmetric Cyclization using (R)-MonoPhos

| Substrate (Ar) | Yield (%) | ee (%) |

|---|---|---|

| Phenyl | 92 | 90 |

| 4-Methylphenyl | 95 | 92 |

| 4-Methoxyphenyl | 93 | 91 |

| 4-Chlorophenyl | 90 | 95 |

| 2-Naphthyl | 88 | 85 |

Reaction of pinacolborane chalcone derivatives. nih.gov

Chiral phosphine-oxazoline (PHOX) ligands represent a versatile class of bidentate ligands that have found broad application in asymmetric catalysis. acs.org The chiral oxazoline (B21484) moiety is the primary source of asymmetric induction in product formation. acs.org These ligands are readily synthesized from chiral amino alcohols, allowing for modular design and fine-tuning of their steric and electronic properties. acs.org

The success of PHOX ligands has spurred the development of new families of P-oxazoline ligands with enhanced diversity and efficiency, often surpassing the performance of traditional C2-symmetric N,N and P,P-ligands in various asymmetric transformations. researchgate.net Their application in the synthesis of chiral indanones, while an area of active research, holds significant promise for achieving high levels of stereocontrol.

Chiral phosphoric acids (CPAs) have gained prominence as highly effective Brønsted acid organocatalysts for a wide array of enantioselective transformations. researchgate.netoaepublish.comsemanticscholar.orgnih.govdntb.gov.ua These catalysts, typically derived from BINOL or SPINOL, can activate substrates through hydrogen bonding, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

In the context of indanone synthesis, CPAs have been explored for their potential to catalyze enantioselective reactions leading to chiral indanone derivatives. For instance, the combination of a chiral SPINOL-derived phosphoric acid with a palladium catalyst has been shown to enable the enantioselective 1,1-diarylation of terminal alkenes, a reaction that can be adapted for the synthesis of complex chiral structures. oaepublish.com The design of these catalysts often involves the introduction of bulky substituents at the 3,3'-positions of the binaphthyl scaffold to create a sterically demanding chiral pocket.

Application of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy relies on the auxiliary to direct the formation of a specific diastereomer, which can then be converted to the desired enantiomerically pure product upon removal of the auxiliary. wikipedia.org

The use of chiral auxiliaries is a powerful and often predictable method for achieving high levels of stereocontrol in the synthesis of complex molecules. wikipedia.orgwilliams.edu A typical sequence involves the covalent attachment of the auxiliary to the starting material, followed by a diastereoselective transformation, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Evans oxazolidinones are a widely used class of chiral auxiliaries that have been successfully applied in numerous asymmetric reactions, including alkylations and aldol (B89426) reactions. nih.govsantiago-lab.com In the context of indanone synthesis, an Evans-type oxazolidinone auxiliary can be attached to a suitable precursor. The subsequent diastereoselective reaction, such as an alkylation, is directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer in preference to the other. williams.edusantiago-lab.com Following the stereoselective step, the auxiliary can be cleaved under mild conditions to afford the desired chiral indanone derivative without racemization. williams.edu While this approach requires stoichiometric amounts of the auxiliary, its reliability and high diastereoselectivity make it a valuable tool in asymmetric synthesis. wikipedia.org

Mechanistic Investigations in Asymmetric Indanone Formation

Elucidation of Reaction Pathways and Transition States

The formation of the indanone scaffold can be achieved through several strategic pathways, with intramolecular cyclizations being the most common. Key methodologies include Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions. d-nb.info The specific pathway and its corresponding transition states are often dictated by the reaction conditions, substrates, and catalysts employed.

In acid-catalyzed processes, such as those using polyphosphoric acid (PPA), the reaction pathway can be manipulated by altering the acid concentration. For instance, in the reaction of an arene with an α,β-unsaturated carboxylic acid, high PPA concentration favors a pathway involving the formation of an acylium ion intermediate, which then undergoes acylation followed by a Nazarov cyclization. d-nb.info Conversely, lower PPA concentrations may promote a competing pathway that proceeds via a 1,4-addition of the arene to the unsaturated acid, followed by an intramolecular Friedel-Crafts reaction. d-nb.info

Computational studies, particularly Density Functional Theory (DFT), have become instrumental in elucidating the intricate details of these reaction pathways and the geometries of their transition states. rsc.orgresearchgate.netresearchgate.net For example, DFT calculations have supported a concerted but asynchronous transition state in certain organocatalyzed intramolecular Michael additions leading to indane formation. rsc.org In rhodium(III)-catalyzed syntheses of trifluoromethyl-indanones, DFT studies have detailed a multi-step mechanism involving C-H activation, insertion of the unsaturated ketone, protonation of a seven-membered rhodacycle intermediate, and subsequent Claisen and retro-Claisen condensations. rsc.org These computational models provide insight into the energy barriers of competing pathways, helping to explain the observed selectivity. oaepublish.com

Transition states in stereoselective reactions are of particular interest. In the asymmetric synthesis of a fused indanone via desymmetrization of a prochiral triketone, theoretical studies showed that the chiral phosphoric acid catalyst forms hydrogen bonds with the enol intermediate, leading to a facial attack that is energetically preferred by 1.3 kcal/mol due to steric reasons. rsc.org

Role of Intermediates in Stereoselective Processes

The formation and fate of reaction intermediates are pivotal in directing the outcome of stereoselective indanone syntheses. The nature of these intermediates can determine not only the regioselectivity but also the stereoselectivity of the final product.

In certain acid-catalyzed reactions, the competition between acylation and alkylation pathways leads to distinct intermediates (e.g., 21a and 21b in Scheme 8 of the cited literature), where only one may effectively lead to the desired indanone product. nih.gov The intramolecular reaction of these intermediates is often faster than the initial intermolecular reaction, meaning they are typically not observed directly but their presence is inferred from the final products. d-nb.info

In transition metal-catalyzed reactions, a variety of organometallic intermediates play a crucial role. For example:

Metal-Vinylidene Intermediates : In ruthenium-catalyzed cyclizations of electron-rich 2-alkyl-1-ethynylbenzene derivatives, an initial metal-vinylidene intermediate is proposed, which then undergoes a 1,5-hydrogen shift to facilitate the formation of the indanone. organic-chemistry.org

Indenone–Allene Intermediates : A palladium-catalyzed sequential reaction has been developed where a reactive indenone–allene intermediate is generated in situ. This intermediate can then be trapped intermolecularly in a Diels-Alder cycloaddition to produce complex polycyclic structures with high diastereoselectivity. rsc.org

Rhodacycle Intermediates : As mentioned, rhodium-catalyzed C-H activation pathways proceed through rhodacycle intermediates. The structure and reactivity of these metallacycles are key to the subsequent bond-forming steps that complete the indanone ring. rsc.org

The table below summarizes key intermediates proposed in different indanone synthesis pathways.

| Reaction Type | Proposed Intermediate(s) | Role in Synthesis |

| Acid-Catalyzed Cyclization | Acylium ion, Protonated carbonyls | Determines regiochemical outcome based on reaction conditions. d-nb.info |

| Ru-Catalyzed Cyclization | Metal-vinylidene | Facilitates cyclization via a 1,5-hydrogen shift. organic-chemistry.org |

| Pd-Catalyzed Cascade | Indenone–allene | Acts as a reactive diene in subsequent cycloadditions. rsc.org |

| Rh(III)-Catalyzed C-H Annulation | Seven-membered rhodacycle | Central metallacycle in the catalytic cycle leading to C-C bond formation. rsc.org |

Catalytic Cycles in Transition Metal-Mediated Indanone Synthesis

Transition metal catalysis offers powerful and versatile methods for constructing chiral indanones. The catalytic cycle, a series of elementary steps involving the metal center, dictates the efficiency and selectivity of the transformation. Palladium and rhodium are among the most extensively used metals for these syntheses. researchgate.netnih.govnih.gov

A general palladium-catalyzed cycle for the formation of indanones, for instance via a reductive Heck reaction, can be proposed. whiterose.ac.ukresearchgate.net This typically involves:

Oxidative Addition : The Pd(0) catalyst adds to an aryl halide (e.g., an o-iodochalcone), forming an arylpalladium(II) intermediate.

Carbopalladation : Intramolecular insertion of the alkene moiety into the aryl-Pd bond to form a five-membered ring.

Termination : This step can vary. In reductive Heck reactions, a hydride source (like formic acid) is used, leading to protonolysis and regeneration of the Pd(0) catalyst. researchgate.net In other cascade processes, this intermediate can undergo further reactions. mdpi.comliv.ac.ukvu.nl

Rhodium catalysts are particularly effective in asymmetric isomerization and addition reactions. A proposed catalytic cycle for the asymmetric isomerization of racemic α-arylpropargyl alcohols to β-chiral 1-indanones involves the following key steps nih.gov:

Formation of an alkoxorhodium intermediate from the starting alcohol.

Rearrangement to an alkenylrhodium species.

Subsequent steps lead to the indanone product and regeneration of the active rhodium catalyst.

The choice of chiral ligands coordinated to the metal center is paramount for inducing enantioselectivity. These ligands influence the geometry and energetics of the intermediates and transition states within the catalytic cycle, thereby directing the reaction to favor the formation of one enantiomer over the other.

Stereochemical Models for Asymmetric Induction

The enantioselectivity observed in the formation of chiral indanones is rationalized by established stereochemical models. These models describe the preferred three-dimensional arrangement of the substrate, reagent, and catalyst in the enantio-determining transition state.

For reactions involving nucleophilic addition to a carbonyl group adjacent to a chiral center, the Felkin-Anh model is widely applied. ox.ac.ukwikipedia.orguwindsor.ca This model predicts the stereochemical outcome by considering the steric hindrance of the substituents at the α-carbon. The largest group is oriented perpendicular to the carbonyl group, and the nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group, thus minimizing steric interactions. wikipedia.orguvic.ca When an electronegative atom is present on the α-carbon, the "polar Felkin-Anh model" is invoked, which considers the stabilizing hyperconjugative interaction between the C-X antibonding σ* orbital and the forming bond. wikipedia.org

In transition-metal-catalyzed asymmetric reactions, the stereochemical outcome is often dictated by the interaction between the substrate and the chiral ligand. For instance, in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones (a key method for creating the 3-arylindan-1-one structure), the chiral ligand creates a chiral environment around the metal center. rsc.orgnih.govrsc.org The substrate coordinates to the rhodium-ligand complex in a specific conformation to minimize steric clashes, exposing one face of the double bond to preferential attack by the aryl group. chemrxiv.org

Phase-transfer catalysis provides another avenue for asymmetric synthesis. Here, the proposed model involves the formation of a chiral ion-pair complex between the catalyst (e.g., a cinchoninium cation) and the enolate of the indanone precursor. acs.org This complex shields one face of the nucleophilic enolate, directing the incoming electrophile to the other face and thus controlling the stereochemistry of the newly formed stereocenter. acs.org

These models, from the foundational Felkin-Anh to more complex catalyst-substrate interaction models, are essential for both rationalizing observed stereoselectivities and designing new, more effective asymmetric syntheses. rsc.orgox.ac.uk

Stereochemical Aspects and Control in R 3alpha Phenylindan 1 One Synthesis

Enantioselectivity Control and Enantiomeric Excess (ee) Optimization

Enantioselectivity in the synthesis of chiral 3-aryl-1-indanones is a primary focus of modern asymmetric catalysis. The goal is to preferentially form one enantiomer over the other, with the success of this endeavor quantified by the enantiomeric excess (ee). A significant breakthrough in this area involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org

This method utilizes pinacolborane chalcone (B49325) derivatives as substrates in the presence of a chiral phosphine (B1218219) ligand, such as (R)-MonoPhos, to induce asymmetry. beilstein-journals.org The reaction proceeds under relatively mild conditions and has proven effective for a wide variety of substrates, consistently yielding enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities, often reaching up to 95% ee. beilstein-journals.org The optimization of reaction parameters, including the choice of chiral ligand, solvent, and temperature, is crucial for maximizing the enantiomeric excess of the final product.

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 3-Aryl-1-Indanones

| Catalyst System | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Rhodium Complex | (R)-MonoPhos | Pinacolborane Chalcone Derivatives | High | Up to 95 |

This table summarizes the typical results obtained from the rhodium-catalyzed asymmetric cyclization for producing chiral 3-aryl-1-indanones. organic-chemistry.orgbeilstein-journals.org

Another approach involves nickel-catalyzed reductive cyclization of enones, which has demonstrated high enantiomeric induction in the synthesis of various medically valuable compounds derived from chiral indanones. organic-chemistry.org

Diastereoselectivity Control and Diastereomeric Ratio (dr)

When a reaction can produce multiple stereoisomers that are not mirror images of each other (diastereomers), controlling the diastereoselectivity becomes critical. The diastereomeric ratio (dr) measures the prevalence of one diastereomer over another. In the context of synthesizing derivatives from 3-phenylindan-1-one, such as the corresponding indanols, controlling the formation of cis or trans isomers is a key challenge.

A notable example of diastereoselectivity control is observed in the Asymmetric Transfer Hydrogenation-Kinetic Resolution (ATH-KR) of racemic 3-aryl-1-indanones. rsc.org This process not only separates the enantiomers of the starting indanone but also reduces one enantiomer to a 3-arylindanol with high diastereoselectivity. The reaction typically yields cis-3-arylindanols with a high diastereomeric ratio, alongside the unreacted (S)- or (R)-indanone. rsc.org Analysis of vicinal coupling constants in NMR spectra can help determine the orientation of functional groups around the stereogenic centers and thus ascertain the diastereomeric outcome. preprints.org

Table 2: Diastereoselectivity in Asymmetric Transfer Hydrogenation of 3-Aryl-Indanones

| Reaction | Catalyst | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R,R)- or (S,S)-Ts-DENEB | cis-3-Arylindanol | High |

This table highlights the high diastereoselectivity achieved in the ATH-KR process, leading predominantly to the cis diastereomer of the alcohol product. rsc.org

Asymmetric Induction in New Stereocenter Creation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. This principle is fundamental when creating a new stereocenter, such as the C3 carbon in the indanone ring.

The synthesis of chiral indanones bearing a quaternary carbon stereocenter can be achieved through methods like palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones. organic-chemistry.org Furthermore, catalytic asymmetric tandem reactions provide a streamlined strategy for the direct formation of molecules with multiple stereocenters from achiral starting materials. nih.gov For instance, a tandem Mannich-isomerization reaction has been developed for the one-step construction of 1,4-stereocenters. nih.gov In the synthesis of 3-aryl indanones, chiral catalysts such as (1R, 2S)-cis-amino indanol are used to guide the formation of the desired stereoisomer. whiterose.ac.uk These catalysts create a chiral environment that favors one reaction pathway, leading to the generation of the new stereocenter with a specific, predictable configuration.

Kinetic Resolution in Chiral Indanone Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

An efficient method for the synthesis of enantiopure (R)-3α-Phenylindan-1-one is the kinetic resolution of racemic 3-aryl-1-indanones via Asymmetric Transfer Hydrogenation (ATH). rsc.org In this process, a chiral catalyst, such as (R,R)- or (S,S)-Ts-DENEB, selectively catalyzes the reduction of one enantiomer of the indanone to the corresponding alcohol. rsc.orgresearchgate.net For example, using the (R,R)-catalyst, the (R)-indanone is preferentially reduced to the (1R,3R)-cis-3-arylindanol, leaving behind the unreacted (S)-indanone in high enantiomeric excess. rsc.org Conversely, using the (S,S)-catalyst allows for the isolation of the (R)-indanone with excellent ee. This method is highly effective, producing nearly equal yields of the enantioenriched alcohol and the remaining unreacted indanone, both with high stereochemical purity. rsc.org The process can be part of a dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired product. mdpi.com

Table 3: Kinetic Resolution of Racemic 3-Aryl-1-Indanones via ATH

| Catalyst | Product 1 (Alcohol) | Product 2 (Unreacted Indanone) |

|---|---|---|

| (R,R)-Ts-DENEB | cis-3-Arylindanol (High dr and ee) | (S)-3-Aryl-1-indanone (Excellent ee) |

| (S,S)-Ts-DENEB | cis-3-Arylindanol (High dr and ee) | (R)-3-Aryl-1-indanone (Excellent ee) |

This table illustrates the outcome of the ATH-KR of racemic 3-aryl-indanones using enantiomeric catalysts, yielding enantioenriched alcohol and unreacted ketone. rsc.org

Stereospecificity vs. Stereoselectivity in Indanone Reactions

Understanding the distinction between stereospecificity and stereoselectivity is crucial in asymmetric synthesis.

Stereoselectivity refers to a reaction that produces a preferential formation of one stereoisomer over another from a single reactant. wvu.edudurgapurgovtcollege.ac.in If the products are enantiomers, the reaction is enantioselective; if they are diastereomers, it is diastereoselective. wvu.edu The rhodium-catalyzed asymmetric cyclization to form 3-aryl-1-indanones is a highly enantioselective process, as it favors the formation of one enantiomer, but does not exclusively produce it. organic-chemistry.orgbeilstein-journals.org Similarly, the ATH-KR is stereoselective because the chiral catalyst preferentially reacts with one enantiomer of the racemic indanone. rsc.org

Stereospecificity , in contrast, is a more stringent criterion where stereoisomeric starting materials yield products that are also stereoisomers. wvu.educhemistrytalk.org The stereochemistry of the reactant directly dictates the stereochemistry of the product. durgapurgovtcollege.ac.in A stereospecific reaction is inherently stereoselective, but the reverse is not always true. wvu.edu For a reaction involving indanones to be termed stereospecific, different stereoisomers of the starting material must lead to stereoisomerically distinct products. For example, if the (R)-enantiomer of a reactant exclusively formed product A, while the (S)-enantiomer exclusively formed product B (where A and B are stereoisomers), the reaction would be stereospecific. Many concerted reactions, such as certain cycloadditions or rearrangements involved in forming the indanone skeleton, can exhibit high degrees of stereospecificity.

Advanced Synthetic Applications of R 3alpha Phenylindan 1 One and Its Analogs

Chiral Indanones as Advanced Synthetic Intermediates

Chiral 3-aryl-1-indanones are highly valued as advanced intermediates in both pharmaceutical and organic synthesis. organic-chemistry.org Their rigid, stereochemically defined structure serves as an excellent starting point for the synthesis of complex molecules where control of stereochemistry is paramount. The development of efficient catalytic asymmetric methods has made these enantioenriched indanones more accessible. acs.org

One of the most effective methods for synthesizing these chiral intermediates is through the transition-metal-catalyzed asymmetric intramolecular cyclization of corresponding chalcone (B49325) derivatives. For instance, a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, using a simple chiral monophosphorus ligand (MonoPhos), provides a direct and efficient route to a wide variety of enantioenriched 3-aryl-1-indanones. organic-chemistry.orgacs.org This method demonstrates high yields (up to 95%) and excellent enantioselectivities (up to 95% ee) under mild conditions. acs.org

Another powerful approach is the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones. This technique exhibits good compatibility with various functional groups, allowing for the synthesis of a diverse range of chiral 3-arylindanones in high yields and with significant enantioselectivity. researchgate.net The value of these indanones as intermediates is underscored by the fact that they can be readily transformed into natural products and pharmaceutical agents. researchgate.net The scalability of these reactions further enhances their utility in synthetic campaigns. researchgate.net

The following table summarizes key asymmetric synthetic methods for preparing chiral 3-aryl-1-indanones:

| Catalytic System | Reaction Type | Substrate | Key Features |

| Rhodium/MonoPhos | Intramolecular 1,4-Addition | Pinacolborane Chalcone Derivatives | High yields, excellent enantioselectivity, mild conditions, cost-effective ligand. organic-chemistry.orgacs.org |

| Iridium/(S)-f-spiroPhos | Asymmetric Hydrogenation | 3-Arylindenones | Excellent yields, good enantioselectivity, broad functional group tolerance, scalable. researchgate.net |

| Sulfoxide-directed | Nazarov Cyclization | β-keto aryl sulfoxide (B87167) derivatives | High diastereoselectivity, provides highly enantioenriched indanones after reductive cleavage. whiterose.ac.uk |

| Asymmetric Transfer Hydrogenation | Kinetic Resolution | Racemic 3-aryl-indanones | Produces enantioenriched cis-3-arylindanols and unreacted (S)-3-aryl-indanones with excellent stereoselectivity. rsc.org |

Derivatization Strategies for Chiral Indanones

Once synthesized, the chiral indanone scaffold can be subjected to a variety of derivatization reactions, transforming it into more complex structures. These transformations can target the ketone functionality or involve annulation strategies to build fused-ring systems. Such derivatizations are key to leveraging the indanone's structural and stereochemical information for the synthesis of diverse molecular architectures.

The ketone group of the 1-indanone (B140024) is a primary site for chemical modification. For example, asymmetric transfer hydrogenation can reduce the ketone to a secondary alcohol, creating cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.org This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization. Beyond simple reduction, the indanone core can be elaborated into different heterocyclic and carbocyclic systems. Research has shown that chiral indanones can be converted into valuable structures such as chiral 3,4-dihydroquinolin-2(1H)-ones and 1H-indenes. organic-chemistry.org

More complex transformations involve ring-expansion and annulation reactions. For instance, a rhodium-catalyzed insertion of ethylene (B1197577) into the C–C bond of 1-indanones can produce benzocycloheptenone skeletons. nih.gov Chiral indanones containing an allylic-benzylic tertiary alcohol moiety can undergo an acid-catalyzed rearrangement to form fluorenones, demonstrating a formal homo-Nazarov-type cyclization. nih.gov These strategies significantly increase the molecular complexity and provide access to entirely new structural classes, all originating from the chiral indanone template.

Selected derivatization strategies are highlighted below:

| Reaction Type | Reagents/Catalyst | Product Type |

| Asymmetric Transfer Hydrogenation | (R,R)- or (S,S)-Ts-DENEB, HCO2H/Et3N | cis-3-Arylindanols rsc.org |

| Ring Expansion | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenones nih.gov |

| Rearrangement/Annulation | p-TSA | Fluorenones nih.gov |

| Further Transformations | Various | 1H-Indenes, 3,4-dihydroquinolin-2(1H)-ones organic-chemistry.orgresearchgate.net |

Building Blocks for Complex Molecular Architectures

The ultimate utility of chiral intermediates like (R)-3α-Phenylindan-1-one lies in their role as building blocks for the total synthesis of complex, biologically active molecules. buchler-gmbh.comnbinno.com The indanone motif is a core structural constituent of numerous natural products, many of which exhibit significant physiological activity. researchgate.net

For example, the highly enantiomerically enriched 3-aryl-1-indanones and their corresponding 3-aryl-1-indanols, produced via asymmetric transfer hydrogenation and kinetic resolution, are valuable precursors for medicinally important compounds. rsc.org Specifically, they serve as key intermediates in the synthesis of drugs such as the dopamine (B1211576) reuptake inhibitor (+)-indatraline and the muscarinic receptor antagonist (R)-tolterodine. rsc.org This highlights a direct application where the stereocenter established in the indanone synthesis is transferred to the final active pharmaceutical ingredient.

Furthermore, the indanone framework is the foundation for various natural products. The sulfoxide-based enantioselective synthesis of a 3-aryl indanone was a key step in the divergent total syntheses of three resveratrol (B1683913) natural products: (+)-isopaucifloral F, (+)-quadrangularin A, and (+)-pallidol. whiterose.ac.uk This demonstrates how a single, versatile chiral building block can provide access to multiple complex natural targets. The synthesis of atipamezole (B1667673) analogues, which are α2-adrenergic receptor antagonists, has also utilized 1-indanone derivatives as key intermediates. beilstein-journals.org

The application of chiral indanones as foundational building blocks is exemplified in the synthesis of the following complex molecules:

| Target Molecule Class | Specific Example(s) | Synthetic Utility of Indanone Intermediate |

| Pharmaceuticals | (+)-indatraline, (R)-tolterodine | The chiral indanone/indanol serves as a key precursor containing the necessary stereocenter. rsc.org |

| Natural Products (Resveratrols) | (+)-isopaucifloral F, (+)-quadrangularin A, (+)-pallidol | A highly enantioenriched indanone was a central intermediate in the divergent total synthesis of these compounds. whiterose.ac.uk |

| Pharmaceutical Analogues | Atipamezole analogues | 1-Indanone derivatives were key intermediates in the total synthesis pathway. beilstein-journals.org |

Analytical and Spectroscopic Methodologies in Chiral Indanone Research

Spectroscopic Techniques for Stereochemical Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. For chiral molecules, specific spectroscopic methods are indispensable for confirming the presence of functional groups, determining molecular weight, and, crucially, assessing the stereochemical integrity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the enantiomeric excess (% ee) of a chiral sample. nih.gov Since enantiomers are spectroscopically indistinguishable in an achiral environment, the analysis requires the use of a chiral auxiliary to induce a diastereomeric relationship. researchgate.net

The primary methods involve:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a covalent diastereomeric complex. chiralpedia.com These diastereomers have distinct chemical properties and, therefore, different NMR spectra.

Chiral Solvating Agents (CSAs): The analyte forms non-covalent, transient diastereomeric complexes with a chiral solvating agent. researchgate.netunipi.it This interaction is sufficient to induce chemical shift differences between the signals corresponding to the two enantiomers.

In the ¹H NMR spectrum of a mixture of enantiomers complexed with a CSA, separate signals will appear for at least one proton in each enantiomer. The enantiomeric excess can then be calculated by integrating the peak areas corresponding to the (R) and (S) enantiomers. bham.ac.uk For (R)-3α-Phenylindan-1-one, protons near the stereocenter, such as the methine proton at the C3 position, are most likely to exhibit observable chemical shift non-equivalence upon interaction with a chiral agent. The analysis of 1D and 2D ¹H NMR spectra provides detailed information about the cyclic structure of the indanone. preprints.org

Table 1: General Principles of NMR for Enantiomeric Excess Determination

| Method | Principle | Interaction | Result |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into diastereomers. researchgate.net | Covalent bonding | Formation of two distinct compounds with different, separable NMR signals. |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz For (R)-3α-Phenylindan-1-one, the IR spectrum is characterized by absorptions corresponding to its key structural features: the ketone carbonyl group, the aromatic phenyl ring, and the aliphatic C-H bonds within the indane framework. bellevuecollege.edu

The most prominent and easily identifiable peak in the spectrum of an indanone is the strong absorption from the carbonyl (C=O) group stretch, which typically appears in the range of 1670–1780 cm⁻¹. openstax.org Specifically for indanones, this absorption is observed at higher wavenumbers (1650-1700 cm⁻¹) compared to corresponding chalcones. preprints.org The spectrum also displays characteristic absorptions for the aromatic C=C bonds and C-H bonds. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for (R)-3α-Phenylindan-1-one

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Ketone | C=O Stretch | 1725–1705 | uc.edu |

| Aromatic Ring | C=C Stretch | 1600–1475 | uc.edu |

| Aromatic C-H | C-H Stretch | 3100–3000 | vscht.cz |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In (R)-3α-Phenylindan-1-one, the primary chromophores are the phenyl group and the carbonyl group, both of which are part of a conjugated system. The UV-Vis spectrum typically shows absorptions arising from π → π* transitions associated with the aromatic rings and the less intense n → π* transition of the carbonyl group. The NIST Chemistry WebBook provides spectral data for 3-Phenyl-1-indanone, showing characteristic absorption maxima. nist.gov

Table 3: Electronic Transitions and Absorption Maxima for 3-Phenyl-1-indanone

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~243 nm | π → π* | Phenyl group conjugated with carbonyl |

| ~285 nm | π → π* | Phenyl group |

Data derived from the NIST WebBook spectrum for 3-Phenyl-1-indanone. nist.gov

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. whitman.edu For (R)-3α-Phenylindan-1-one (C₁₅H₁₂O), the molecular weight is 208.26 g/mol . nist.govnist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of ketones is often characterized by α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edu For 3-phenyl-1-indanone, the fragmentation pattern can provide structural information about the indanone core and the phenyl substituent. wikipedia.org

Table 4: Major Fragments in the Mass Spectrum of 3-Phenyl-1-indanone

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 208 | [C₁₅H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 180 | [M - CO]⁺• | Loss of carbon monoxide from the molecular ion |

| 179 | [M - CHO]⁺ | Loss of a formyl radical |

| 104 | [C₈H₈]⁺• | Fragment corresponding to styrene |

Data derived from the NIST WebBook mass spectrum for 3-Phenyl-1-indanone. nist.gov

Chromatographic Methods for Chiral Separation

Chromatographic techniques are essential for the physical separation of enantiomers, which is a prerequisite for assessing the enantiomeric purity of a chiral compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. csfarmacie.czchromatographyonline.com

The assessment of the enantiomeric purity of (R)-3α-Phenylindan-1-one involves separating it from its (S)-enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for resolving a wide range of chiral compounds, including those with aromatic structures. nih.govnih.gov The enantiomeric purity is determined by comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks in the resulting chromatogram. chromatographyonline.com

Table 5: Typical Parameters for Chiral HPLC Analysis of Phenylindanones

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak® series based on cellulose or amylose derivatives). nih.gov |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). asianpubs.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm). |

| Quantification | Integration of peak areas to calculate the percentage of each enantiomer. chromatographyonline.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive physical method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.neted.ac.uknih.gov This technique provides a three-dimensional model of a molecule's structure in the solid state, from which the spatial arrangement of its atoms can be precisely determined. For chiral indanones, including (R)-3α-Phenylindan-1-one and its derivatives, single-crystal X-ray diffraction is an indispensable tool to experimentally confirm the stereochemistry at the chiral center(s).

The fundamental principle behind the determination of absolute configuration by X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When X-rays interact with electrons of an atom, particularly those close to an absorption edge, a small phase shift occurs. This effect is most pronounced for heavier atoms. In non-centrosymmetric crystals, which are characteristic of enantiomerically pure chiral compounds, this anomalous scattering leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). According to Friedel's law, these intensities would be identical in the absence of anomalous scattering. The analysis of these intensity differences, known as Bijvoet differences, allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the constituent molecules. researchgate.net

In the context of chiral indanone research, obtaining a suitable single crystal of the compound of interest is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map, which is then interpreted to build a model of the molecular structure.

To assign the absolute configuration, the crystallographer refines two structural models—one corresponding to the (R)-enantiomer and the other to the (S)-enantiomer—against the experimental data. The Flack parameter is a key value calculated during this process that indicates which of the two enantiomeric models is the correct one. A Flack parameter close to 0 suggests that the assigned configuration is correct, while a value near 1 indicates that the inverted configuration is the true one.

While (R)-3α-Phenylindan-1-one itself is a relatively light-atom molecule, the presence of the oxygen atom can be sufficient for absolute configuration determination with modern diffractometers and techniques. researchgate.net However, in cases where the anomalous scattering signal is weak, derivatization with a heavier atom (e.g., bromine) or co-crystallization with a chiral molecule of known absolute configuration can be employed to enhance the reliability of the assignment.

A study on the chiral indanone derivative, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (SYA0340), provides a practical example of this methodology. The absolute configuration of the S-enantiomer was unequivocally determined through X-ray crystallographic analysis of its oxalate salt. nih.gov The crystallographic data obtained in this study are summarized in the table below, illustrating the type of detailed structural information that can be elucidated.

Table 1. Crystallographic Data for the Oxalate Salt of (S)-5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Formula Weight (g/mol) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Calculated Density (g/cm³) | 1.344 |

| Radiation | Cu Kα |

| µ (mm⁻¹) | 1.701 |

| Reflections Collected | 50390 |

| Unique Reflections | 11345 |

| R_int | 0.0730 |

This detailed structural insight is crucial not only for the definitive assignment of stereochemistry but also for understanding the molecule's conformation and intermolecular interactions within the crystal lattice, which can influence its physical and biological properties.

Theoretical and Computational Studies on R 3alpha Phenylindan 1 One Chemistry

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural and electronic analysis of organic molecules, providing detailed information about molecular geometries, bond lengths, bond angles, and electronic properties.

For (R)-3α-Phenylindan-1-one, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), can be employed to determine its optimized ground-state geometry. echemcom.com These calculations would provide precise data on the bond lengths and angles within the indanone core and the phenyl substituent, as well as the dihedral angle describing the orientation of the phenyl group relative to the indanone moiety. This information is crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT calculations can elucidate the electronic properties of (R)-3α-Phenylindan-1-one. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. researchgate.net These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (R)-3α-Phenylindan-1-one, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potentials on the aromatic protons.

Table 1: Predicted Geometrical Parameters for (R)-3α-Phenylindan-1-one from DFT Calculations

| Parameter | Predicted Value |

| C=O bond length | ~1.22 Å |

| C-C bond lengths (aromatic) | ~1.39 - 1.41 Å |

| C-C bond lengths (aliphatic) | ~1.52 - 1.55 Å |

| Dihedral Angle (Phenyl-Indanone) | Variable, dependent on conformation |

Note: The values presented in this table are typical for similar organic molecules and represent expected outcomes from DFT calculations.

Table 2: Predicted Electronic Properties for (R)-3α-Phenylindan-1-one from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.5 - 3.0 D |